2-(2,5-Dimethylphenyl)sulfanylethanol
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Overview
Description
2-(2,5-Dimethylphenyl)sulfanylethanol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a sulfanyl group attached to an ethanolic chain, which is further connected to a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)sulfanylethanol typically involves the reaction of 2,5-dimethylthiophenol with an appropriate ethanolic derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with an ethylene oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethanolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanolic derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)sulfanylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)sulfanylethanol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in biomolecules, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)sulfanylethanol
- 2-(3,5-Dimethylphenyl)sulfanylethanol
- 2-(2,5-Dimethylphenyl)ethanol
Uniqueness
2-(2,5-Dimethylphenyl)sulfanylethanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and may confer unique properties in various applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIBNONDDNCNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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